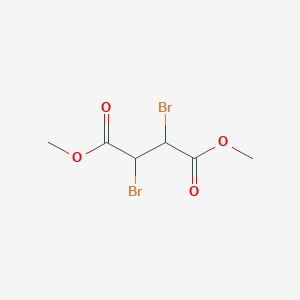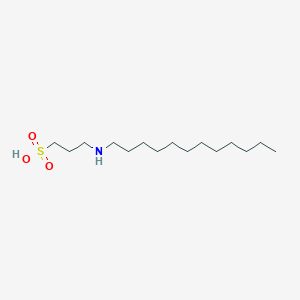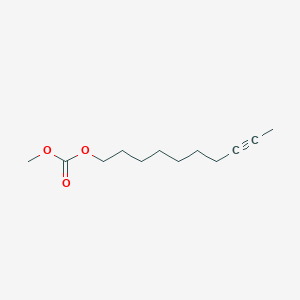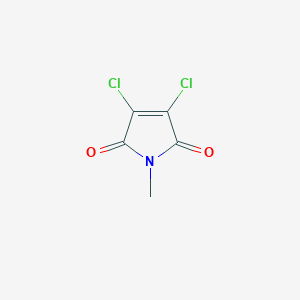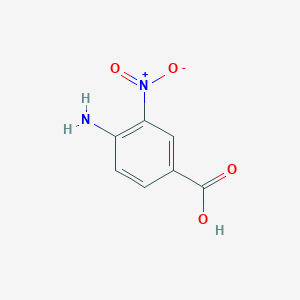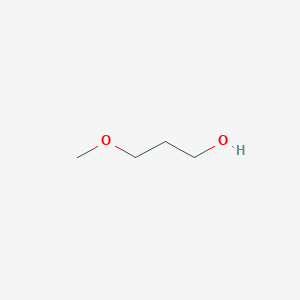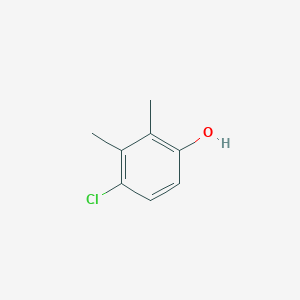
4-氯-2,3-二甲基苯酚
描述
Synthesis Analysis
The synthesis of chlorinated dimethylphenols, including compounds like 4-Chloro-2,3-dimethylphenol, often involves chlorination reactions. One study describes the chlorination of 2,3-dimethylphenols leading to the formation of polychlorocyclohex-3-enones among other compounds. The structural analysis of these chlorinated products provides insights into the preferred conformations of the resultant polychloro cyclohex-3-enones and cyclohex-2-enones (Hartshorn et al., 1986).
Molecular Structure Analysis
The molecular structure of chlorinated dimethylphenols has been extensively studied, with X-ray structure analyses revealing the conformations of various polychlorocyclohex-3-enones derived from these chlorination reactions. These structural studies are crucial for understanding the chemical behavior and reactivity of these compounds (Hartshorn et al., 1986).
Chemical Reactions and Properties
Chemical reactions involving 4-Chloro-2,3-dimethylphenol can be complex due to the presence of both chloro and methyl groups. The compound participates in various chemical reactions, including Suzuki coupling reactions, which are employed for synthesizing new derivatives with potential antibacterial properties (Zaooli et al., 2019).
Physical Properties Analysis
The physical properties of 4-Chloro-2,3-dimethylphenol, such as melting point, boiling point, and solubility, can be inferred from its molecular structure and the nature of its functional groups. These properties are essential for determining its behavior in different environments and for various applications.
Chemical Properties Analysis
The chemical properties of 4-Chloro-2,3-dimethylphenol, including its reactivity with other chemicals, acidity, and potential for forming derivatives, are influenced by the chloro and methyl groups attached to the phenolic ring. Studies on the degradation of similar compounds using advanced oxidation processes provide insights into the chemical behavior and potential environmental impact of 4-Chloro-2,3-dimethylphenol (Li et al., 2020).
科学研究应用
降解和去除方法:
- 已探索使用紫外线和紫外线/过硫酸盐高级氧化工艺去除废水中的 PCMX。动力学模型和密度泛函理论 (DFT) 计算用于预测反应性氧化剂种类的浓度,并确定 PCMX 上降解途径的潜在反应位点。还估算了副产物的发育毒性 (Li 等人,2020 年).
- 研究了纳米零价铁 (nZVI) 和过氧化氢在非均相类芬顿过程中的降解 PCMX,证明了该化合物及其有机碳含量的显着去除 (徐和王,2013 年).
抗菌性能:
- 已使用铃木反应合成了 4-氯-3,5-二甲基苯酚的新衍生物,并测试了它们对各种病原体的抗菌性能 (Zaooli 等人,2019 年).
环境影响和生物降解性:
- 已经进行了在产甲烷条件下,包括 4-氯-3,5-二甲基苯酚在内的取代苯酚的生物降解性和毒性的研究,以了解它们在缺氧环境中的归宿 (O'Connor 和 Young,1989 年).
分析化学应用:
- 已经开发了通过与 2,6-二甲基苯酚衍生化来测定残留氯的技术,展示了 4-氯-2,6-二甲基苯酚在分析应用中的用途 (Ellis 和 Brown,1981 年).
聚合过程:
- 由铜配合物催化的 2,6-二甲基苯酚的氧化偶联聚合的研究,提供了关于涉及类似酚类化合物的潜在聚合物合成应用的见解 (Viersen 等人,1990 年).
光催化降解:
- 已经研究了 4-氯-3,5-二甲基苯酚等化合物的降解在土壤洗涤废物中的光催化降解,突出了胶束增溶和吸附在降解动力学中的作用 (Davezza 等人,2013 年).
安全和危害
属性
IUPAC Name |
4-chloro-2,3-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCVHJRJEWDVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075092 | |
| Record name | 4-Chloro-2,3-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3-dimethylphenol | |
CAS RN |
1321-23-9, 1570-76-9 | |
| Record name | Chloroxylenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-chloro-2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2,3-dimethylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2,3-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



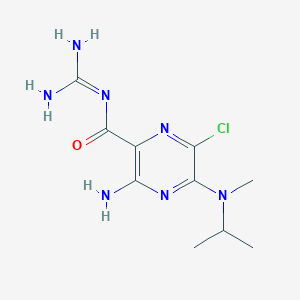
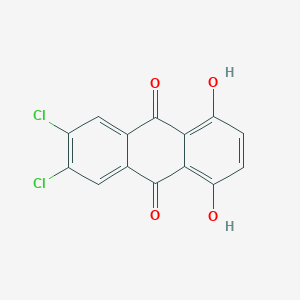
![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)
